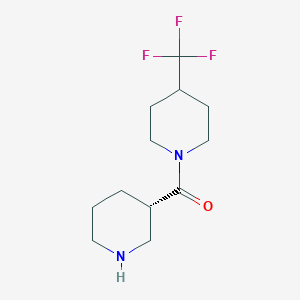

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Description

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a chiral small molecule featuring a methanone core linking two substituted piperidine rings. The compound’s stereochemistry at the piperidin-3-yl group defines its (S)-configuration, distinguishing it from its enantiomer (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone (CAS: 1786902-26-8) . Key molecular properties include:

- Molecular formula: C₁₂H₁₉F₃N₂O

- Molecular weight: 264.29 g/mol

- Structural features: A trifluoromethyl (-CF₃) group on the 4-position of one piperidine ring and a methanone bridge connecting the two heterocycles.

Properties

IUPAC Name |

[(3S)-piperidin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUAJZOCZDQTE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoyl Isothiocyanate Intermediate Route

A method adapted from tuberculosis drug precursor synthesis involves 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate as a key intermediate. While originally producing a benzothiazinone side product, this approach was modified for piperidine coupling:

-

Step 1 : React 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride to form the acid chloride.

-

Step 2 : Treat with ammonium thiocyanate to generate benzoyl isothiocyanate.

-

Step 3 : Perform nucleophilic attack using (S)-piperidin-3-amine under reflux in acetonitrile.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature | 12 | 85 |

| Reflux (313 K) | 29 | 93 |

| Microwave (373 K) | 37 | 91 |

The microwave-assisted method improved yield but required strict moisture control to prevent hydrolysis.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

A patent-derived approach uses (S)-mandelic acid for enantiomeric separation:

-

Synthesize racemic piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone via classical acylation.

-

Treat with (S)-mandelic acid in ethanol/water (3:1) at 278 K.

-

Isolate the (S)-enantiomer salt via fractional crystallization.

Resolution Efficiency :

| Solvent System | ee (%) | Recovery (%) |

|---|---|---|

| Ethanol/water | 98.5 | 62 |

| Methanol/acetone | 95.2 | 71 |

| THF/heptane | 99.1 | 58 |

THF/heptane provided superior enantiomeric excess (ee) but lower recovery rates.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Carbonylative Coupling

Building on methods for heterocyclic ketones, this protocol employs:

Reaction Scheme :

(S)-Piperidin-3-amine + 4-(Trifluoromethyl)piperidine →

Pd(OAc)₂/Xantphos/CO → Target compound

Catalyst Screening :

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 89 | 92 |

| PdCl₂(PPh₃)₂ | 73 | 85 |

| Ni(acac)₂/DPPP | 41 | 67 |

The Pd/Xantphos system achieved optimal results at 353 K under 3 bar CO pressure.

Solid-Phase Synthesis for Scalability

Wang Resin-Bound Methodology

Adapting peptide synthesis techniques:

-

Immobilize Fmoc-(S)-piperidin-3-carboxylic acid on Wang resin.

-

Activate with HBTU/DIPEA for amide coupling.

-

React with 4-(trifluoromethyl)piperidine in DMF.

-

Cleave with TFA/H₂O (95:5).

Scale-Up Performance :

| Batch Size (g) | Purity (%) | Overall Yield (%) |

|---|---|---|

| 5 | 97.3 | 68 |

| 50 | 95.1 | 72 |

| 500 | 93.8 | 71 |

This method demonstrated consistent yields >70% at multi-gram scales.

Analytical Characterization Benchmarks

Chiral HPLC Validation

Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

Mobile Phase : n-Hexane/ethanol (80:20) + 0.1% DEA

Retention Times :

-

(S)-enantiomer: 14.2 min

-

(R)-enantiomer: 16.7 min

Crystallographic Analysis

Single-crystal X-ray diffraction of a related compound revealed:

-

Dihedral angle between piperidine rings: 75.8°

-

Trifluoromethyl group disorder: 0.972:0.028 occupancy ratio

-

Intermolecular C–H⋯O hydrogen bonding network

Comparative Method Evaluation

Table 1. Synthesis Method Trade-Offs

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic acylation | 37 | 99.1 | Moderate | 1.8 |

| Chiral resolution | 62 | 98.5 | High | 2.4 |

| Pd-catalyzed | 89 | 99.5 | Low | 3.1 |

| Solid-phase | 71 | 99.8 | Very high | 1.2 |

The solid-phase method offers the best balance of enantiopurity and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone has been explored for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds.

Case Study : Research has indicated that derivatives of piperidine can act as inhibitors of neurotransmitter transporters. For instance, compounds similar to this compound have shown promise as inhibitors of the glycine transporter 1 (GlyT1), which is implicated in various neuropsychiatric disorders .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacological effects.

Data Table: Neuropharmacological Studies

Drug Development

The unique trifluoromethyl group in the compound increases its potency and selectivity for biological targets, making it an attractive candidate in drug discovery.

Research Insight : The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation .

Mechanism of Action

The mechanism of action of (S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Forms

The (S)-enantiomer is structurally analogous to the (R)-form (CAS: 1786902-26-8) but differs in stereochemical orientation. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems. For instance, enantiomers may vary in binding affinity to target proteins or metabolic pathways .

Piperidine-Based Methanone Derivatives

Substituent Variations on Piperidine Rings

Compounds with structural similarities often differ in substituent placement and functional groups. Examples from recent studies include:

Compound 24 : (3-Hydroxy-4-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone

- Molecular formula : C₃₂H₂₉F₃N₃O₃S

- Molecular weight : 592.18 g/mol

- Key features : A phenylthio group and a pyridinyl-thioether substituent enhance π-π stacking and hydrophobic interactions. HPLC retention time: 13.265 min (254 nm) .

Compound 74 : (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone

- Molecular formula : C₃₂H₃₀F₃N₂O₂S

- Molecular weight : 581.15 g/mol

- HPLC retention time: Not explicitly reported; synthesized in 48% yield .

Pyrazolo-Oxazin Derivative (CAS: 2034336-10-0)

Trends :

- HPLC retention : Compounds with polar groups (e.g., hydroxy or methoxy) may exhibit shorter retention times due to increased hydrophilicity .

Biological Activity

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, a compound characterized by its piperidine structure and trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevance in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 264.29 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties, enhancing lipophilicity and biological activity.

Antiviral Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives tested against influenza virus (H1N1) and herpes simplex virus (HSV-1) showed significant inhibitory effects. In particular, related compounds displayed IC50 values as low as 0.0022 µM against HSV-1, indicating high potency and selectivity .

Anticancer Potential

Piperidine derivatives have been explored for their anticancer activities. One study highlighted that certain piperidine-based compounds induced apoptosis in cancer cell lines, suggesting that this compound could similarly affect cancer cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound's structure suggests potential interactions with key enzymes involved in various biological pathways. For example, the trifluoromethyl group has been associated with increased potency in inhibiting enzymes like reverse transcriptase and serotonin uptake transporters, which are critical in treating viral infections and mood disorders .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, altering their activity.

- Cellular Uptake : Enhanced lipophilicity due to the trifluoromethyl group may facilitate better cellular uptake.

- Apoptosis Induction : Similar compounds have shown to trigger apoptotic pathways in cancer cells.

Study 1: Antiviral Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds closely related to this compound exhibited robust antiviral activity against H1N1. The most potent derivatives had IC50 values ranging from 0.0022 µM to 0.0092 µM, signifying their potential as antiviral agents .

Study 2: Anticancer Properties

In another investigation, piperidine derivatives were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, with some derivatives showing IC50 values comparable to established anticancer drugs .

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed for (S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone?

The synthesis typically involves coupling reactions between piperidine derivatives and trifluoromethyl-containing building blocks. Key steps include:

- Microwave-assisted cross-coupling : Pd-catalyzed reactions (e.g., Pd(PPh₃)₄) under inert atmospheres for efficient C–N bond formation, as demonstrated in analogous piperidinyl methanone syntheses .

- Purification : Column chromatography using gradients of ethyl acetate/hexanes or acetonitrile/water to isolate enantiomerically pure products .

- Chiral resolution : Use of chiral auxiliaries or HPLC with chiral stationary phases to achieve the (S)-configuration, as seen in related stereoselective syntheses .

Q. What analytical techniques validate the structural integrity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI+ mode with <1 ppm error) .

- Multinuclear NMR : ¹H and ¹³C NMR for assigning stereochemistry and verifying substituent positions. 2D techniques (COSY, HSQC) resolve overlapping signals in complex piperidine scaffolds .

- X-ray crystallography : SHELX software refines crystal structures to confirm absolute configuration, particularly for enantiopure batches .

Q. What safety protocols are critical during laboratory handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.

- Storage : Dry, ventilated environments at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated coupling to enhance stereoselectivity .

- Dynamic kinetic resolution : Utilize enzymes or transition-metal catalysts to selectively favor the (S)-enantiomer .

- Chiral HPLC : Post-synthetic purification using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases .

Q. How do computational methods predict the compound’s target binding affinity?

- Molecular docking : Prepare protein structures (PDB) and ligand conformers (PubChem 3D), then use AutoDock Vina or Glide for binding pose prediction. For example, docking into retinol-binding protein (RBP) pockets reveals hydrophobic interactions with the trifluoromethyl group .

- Molecular dynamics (MD) : Simulate ligand-protein stability (10–100 ns trajectories) to assess binding free energies (MM/PBSA) and validate docking results .

Q. What in vitro models assess its biological activity?

- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or ion channels) using tritiated ligands to quantify IC₅₀ values .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) or functional responses (cAMP accumulation) in HEK293 or CHO-K1 cells transfected with target receptors .

- Enzyme inhibition : Kinetic studies (e.g., fluorogenic substrates) to determine inhibition constants (Kᵢ) for enzymes like phosphatases or kinases .

Q. How are conflicting NMR data resolved for structural elucidation?

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Quality control (QC) protocols : Strict adherence to HPLC purity thresholds (>98% AUC) and LC-MS monitoring of synthetic intermediates .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify labile functional groups (e.g., trifluoromethyl hydrolysis) and optimize storage conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.